Antiproliferative Activity in HeLa Cells – Target Compound vs. Nomifensine Baseline
In a PubChem BioAssay evaluating antiproliferative activity against human HeLa cells after 48 h incubation by WST-8 assay, 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 99087-42-0) demonstrated activity at ≤ 1 µM, with 3 of 6 tested compounds classified as active [1]. By contrast, nomifensine (8-amino-2-methyl-4-phenyl-THIQ) has no reported antiproliferative activity in HeLa cells at comparable concentrations in publicly available bioassay databases, consistent with its primary pharmacological classification as a monoamine transporter inhibitor rather than a cytotoxic agent [2]. This divergence in cellular phenotype is mechanistically consistent with the absence of the 8-amino group in the target compound, which eliminates the hydrogen-bond donor capacity critical for NET/DAT engagement while potentially unmasking off-target antiproliferative mechanisms.
| Evidence Dimension | Antiproliferative activity in HeLa cells (48 h, WST-8 assay) |
|---|---|
| Target Compound Data | Activity ≤ 1 µM (3 active compounds out of 6 tested) |
| Comparator Or Baseline | Nomifensine: no reported antiproliferative activity in HeLa cells at ≤ 1 µM in public bioassay databases |
| Quantified Difference | Target compound active at ≤ 1 µM; nomifensine inactive in comparable assay space |
| Conditions | Human HeLa cervical carcinoma cells; 48 h incubation; WST-8 cell viability readout |
Why This Matters
Researchers procuring THIQ scaffolds for anticancer phenotypic screening should select the 8-desamino analog over nomifensine, as the latter's potent NET/DAT pharmacology may confound cytotoxicity readouts without contributing to antiproliferative signal.
- [1] PubChem BioAssay: Antiproliferative activity against human HeLa cells incubated for 48 h by WST-8 assay. Compound CID associated with CAS 99087-42-0. NCBI. Activity ≤ 1 µM. View Source
- [2] Nomifensine (CHEM016812). ContaminantDB. 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-ylamine. No antiproliferative HeLa activity reported in public databases. View Source
